2-[1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]piperidin-3-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
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Overview
Description
2-[1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]piperidin-3-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline is a complex organic compound that features a unique combination of pyrazole, piperidine, and isoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]piperidin-3-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation of the pyrazole: The pyrazole ring is then alkylated using ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the piperidine ring: The piperidine ring can be synthesized through the reduction of a pyridine derivative using hydrogen gas and a palladium catalyst.
Coupling of the pyrazole and piperidine rings: The alkylated pyrazole is coupled with the piperidine ring using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the isoquinoline ring: The isoquinoline ring is synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine derivative with an aldehyde in the presence of an acid catalyst.
Final coupling and methoxylation: The final step involves coupling the isoquinoline ring with the pyrazole-piperidine intermediate and introducing methoxy groups using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]piperidin-3-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and piperidine rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-[1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]piperidin-3-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a tool compound to study the function of specific receptors and enzymes in biological systems.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a precursor for the development of new materials.
Mechanism of Action
The mechanism of action of 2-[1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]piperidin-3-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to downstream effects on cellular signaling pathways. Additionally, it may inhibit or activate specific enzymes, affecting metabolic processes within cells.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
- 2-[1-[(1-ethylpyrazol-4-yl)methyl]piperidin-3-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
- 2-[1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]piperidin-3-yl]-6,7-dimethoxy-1H-isoquinoline
Uniqueness
The unique combination of the pyrazole, piperidine, and isoquinoline moieties in 2-[1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]piperidin-3-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline provides it with distinct chemical and biological properties. This compound’s specific substitution pattern and functional groups contribute to its unique reactivity and potential therapeutic applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]piperidin-3-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O2/c1-5-27-15-20(17(2)24-27)13-25-9-6-7-21(16-25)26-10-8-18-11-22(28-3)23(29-4)12-19(18)14-26/h11-12,15,21H,5-10,13-14,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIKXJIEEDDTHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN2CCCC(C2)N3CCC4=CC(=C(C=C4C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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